molecular formula C17H11F3N2O2 B11073373 (3Z)-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)quinoline-2,4(1H,3H)-dione

(3Z)-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)quinoline-2,4(1H,3H)-dione

Cat. No.: B11073373
M. Wt: 332.28 g/mol
InChI Key: SKHNMJCAQHKXMT-UHFFFAOYSA-N
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Description

(3Z)-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)quinoline-2,4(1H,3H)-dione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and a trifluoromethyl group, which is known for its electron-withdrawing properties. The presence of these functional groups makes this compound an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)quinoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-(trifluoromethyl)aniline with a suitable quinoline derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as batch or continuous flow reactors. These methods ensure consistent quality and scalability. The use of advanced purification techniques like chromatography and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)quinoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

(3Z)-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)quinoline-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (3Z)-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)quinoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets effectively. The quinoline core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds with similar quinoline cores but different substituents.

    Trifluoromethylated compounds: Compounds with trifluoromethyl groups attached to different aromatic systems.

Uniqueness

The uniqueness of (3Z)-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)quinoline-2,4(1H,3H)-dione lies in its combination of a quinoline core and a trifluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H11F3N2O2

Molecular Weight

332.28 g/mol

IUPAC Name

4-hydroxy-3-[[3-(trifluoromethyl)phenyl]iminomethyl]-1H-quinolin-2-one

InChI

InChI=1S/C17H11F3N2O2/c18-17(19,20)10-4-3-5-11(8-10)21-9-13-15(23)12-6-1-2-7-14(12)22-16(13)24/h1-9H,(H2,22,23,24)

InChI Key

SKHNMJCAQHKXMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C=NC3=CC=CC(=C3)C(F)(F)F)O

Origin of Product

United States

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